molecular formula C16H25N3O B5356217 N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5356217
M. Wt: 275.39 g/mol
InChI Key: YPLOLIBZVYYSRY-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a propyl group and an acetamide moiety attached to a 2-methylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-propylpiperazine, is synthesized by reacting piperazine with propyl bromide under basic conditions.

    Acetamide Formation: The 4-propylpiperazine is then reacted with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(2-methylphenyl)-2-(4-butylpiperazin-1-yl)acetamide

Uniqueness

N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2-methylphenyl group. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-8-18-9-11-19(12-10-18)13-16(20)17-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLOLIBZVYYSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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